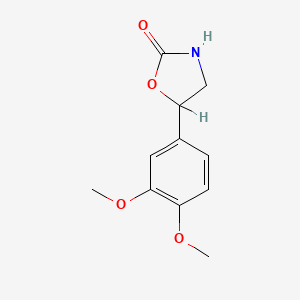

5-(3,4-Dimethoxyphenyl)-2-oxazolidinone

Description

Significance of 2-Oxazolidinone (B127357) Scaffolds in Modern Medicinal Chemistry Research

The 2-oxazolidinone isomer, in particular, has proven to be a highly versatile and privileged scaffold in the development of new drugs. rsc.orgrsc.org Its prominence surged with the advent of Linezolid (B1675486), the first clinically approved antibiotic of this class. nih.govnih.gov Linezolid's unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, established the 2-oxazolidinone core as a critical pharmacophore for combating multidrug-resistant Gram-positive bacteria. nih.govnih.gov

The significance of the 2-oxazolidinone scaffold extends far beyond its antibacterial applications. Researchers have successfully modified this core structure to develop compounds with a wide array of pharmacological activities. These include potential treatments for tuberculosis, cancer, inflammation, and various neurological diseases. rsc.orgrsc.org The structural rigidity and stereochemical features of the oxazolidinone ring allow for precise orientation of substituents, facilitating targeted interactions with biological macromolecules.

Furthermore, chiral 2-oxazolidinones have become indispensable tools in synthetic organic chemistry. They serve as highly effective chiral auxiliaries, enabling the stereoselective synthesis of complex molecules, which is a critical aspect of modern drug development. google.com

Table 1: Examples of Clinically Relevant 2-Oxazolidinone-Containing Drugs

| Compound | Therapeutic Area | Primary Indication |

| Linezolid | Antibacterial | Treatment of serious Gram-positive infections, including MRSA and VRE. |

| Tedizolid | Antibacterial | Treatment of acute bacterial skin and skin structure infections (ABSSSI). |

| Rivaroxaban | Anticoagulant | Prevention and treatment of venous thromboembolism. |

| Delpazolid | Antitubercular | Currently in clinical trials for drug-resistant tuberculosis (TB). rsc.org |

| Sutezolid | Antitubercular | Investigational agent for the treatment of tuberculosis. nih.gov |

Overview of the 5-(3,4-Dimethoxyphenyl)-2-oxazolidinone Chemical Entity within the Broader Oxazolidinone Class

The specific chemical entity, this compound, represents a particular variation within the vast family of oxazolidinone derivatives. Its structure is characterized by the core 2-oxazolidinone ring with a 3,4-dimethoxyphenyl group attached at the 5-position. While extensive, dedicated research on this exact molecule is not widely documented in publicly accessible literature, its chemical architecture allows for an informed discussion of its potential significance based on the established principles of medicinal chemistry.

The substituent at the C-5 position of the oxazolidinone ring is known to be a critical determinant of biological activity, particularly for antibacterial agents. nih.gov The stereocenter at this position is crucial for proper binding to the bacterial ribosome. nih.gov The introduction of an aryl group, such as the phenyl moiety in this case, creates a class of 5-aryl-2-oxazolidinones. These modifications can influence the compound's pharmacokinetic and pharmacodynamic properties.

Bioisosteric Relationships of Oxazolidinones with Other Chemical Groups and Implications for Stability and Interactions

A key concept in medicinal chemistry that underscores the utility of the 2-oxazolidinone ring is bioisosterism. Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. The 2-oxazolidinone scaffold is recognized as a bioisostere of several common functional groups, including amides, carbamates, and ureas. rsc.org

This bioisosteric relationship has profound implications for drug design. One of the most significant advantages is enhanced stability. The cyclic nature of the carbamate (B1207046) within the 2-oxazolidinone ring makes it significantly more resistant to hydrolysis compared to its acyclic counterparts. rsc.org This increased metabolic and chemical stability can lead to improved bioavailability and a longer duration of action for drugs incorporating this scaffold.

Furthermore, the structural features of the 2-oxazolidinone ring allow it to mimic the hydrogen bonding patterns of the groups it replaces. rsc.org The carbonyl oxygen and the ring nitrogen can act as hydrogen bond acceptors and donors, respectively, enabling the molecule to form crucial interactions with amino acid residues in the binding sites of target proteins. This ability to preserve essential binding interactions while offering superior stability makes the 2-oxazolidinone ring an attractive replacement for less stable functional groups during the lead optimization phase of drug discovery.

Table 2: Bioisosteric Relationships of the 2-Oxazolidinone Core

| 2-Oxazolidinone Core | Bioisosteric Group | Key Advantage of Oxazolidinone |

| Amide | Increased metabolic stability. | |

| Carbamate | Higher resistance to hydrolysis due to cyclization. rsc.org | |

| Urea | Can maintain key hydrogen bonding interactions. |

Structure

3D Structure

Properties

CAS No. |

66892-82-8 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO4/c1-14-8-4-3-7(5-9(8)15-2)10-6-12-11(13)16-10/h3-5,10H,6H2,1-2H3,(H,12,13) |

InChI Key |

FWUOYEHWFKJVPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNC(=O)O2)OC |

Origin of Product |

United States |

Synthetic Methodologies for Oxazolidinone Derivatives

Established Synthetic Pathways for the 2-Oxazolidinone (B127357) Core Structure

The synthesis of the 2-oxazolidinone nucleus is a focal point of extensive research, leading to the development of several reliable and innovative methodologies. These strategies range from classical cyclization reactions to modern catalytic approaches, providing chemists with a versatile toolkit for accessing this important heterocyclic system.

Cyclization Reactions from Primary Amines and Carbonate Salts Utilizing Halomethyloxiranes

A convenient method for the synthesis of N-substituted oxazolidinones involves the reaction of primary amines with carbonate salts and halomethyloxiranes. nih.govacs.org This approach has been shown to produce oxazolidinones in high yields in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA). nih.gov Among various carbonate salts tested, including sodium carbonate (Na2CO3), cesium carbonate (Cs2CO3), and silver carbonate (Ag2CO3), potassium carbonate (K2CO3) has been identified as providing the best yields. nih.govnih.gov The proposed reaction mechanism suggests that the oxazolidinone is formed from an oxazinanone intermediate through a bicyclo[2.2.1] intermediate. acs.org This reaction is broadly applicable for the synthesis of a variety of useful N-substituted and chiral oxazolidinones. nih.govnih.gov

| Amine Reactant | Carbonate Salt | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | K2CO3 | DBU | High | nih.govnih.gov |

| Aniline | K2CO3 | TEA | High | nih.gov |

Organocatalytic Approaches Employing Epoxy Amines and Carbon Dioxide for 5-Hydroxymethyl Oxazolidinone Synthesis

An atom-economical method for synthesizing 5-hydroxymethyl oxazolidinones is the aza-Payne-type rearrangement reaction, which utilizes epoxy amines and carbon dioxide (CO2). researchgate.netrsc.org While traditionally employing alkaline catalysts, recent advancements have led to the development of halide-free pyridinolate-based binary organocatalysts for this transformation under atmospheric pressure. researchgate.netrsc.org These ion pair organocatalysts, consisting of a positively charged hydrogen-bond donor (HBD+) and a negatively charged hydrogen-bond acceptor (HBA-), have shown high selectivity for oxazolidinones with minimal formation of cyclic carbonate byproducts. researchgate.net

One of the most effective catalysts identified is the TBDH+/4-OP− ion pair, derived from the super strong nitrogen base 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and 4-hydroxypyridine (4-HOP). researchgate.netrsc.org This catalyst achieved a high yield of oxazolidinones (84%) in just one hour at 80 °C. researchgate.net The methodology allows for the synthesis of a range of oxazolidinones in yields from 72% to 97% under mild conditions (0.1 MPa CO2, 60–80 °C). researchgate.net The catalyst's dual activation mechanism, confirmed by NMR titration, involves the HBD+ polarizing the epoxy amine's oxygen atom while the HBA- activates the N-H bond, facilitating CO2 insertion. researchgate.net

| Epoxy Amine Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (2,3-epoxypropyl)aniline | TBDH+/4-OP− | 80 | 1 | 84 | researchgate.net |

| Various Substituted Epoxy Amines (14 examples) | TBDH+/4-OP− | 60-80 | - | 72-97 | researchgate.net |

Cycloaddition Reactions Involving Isocyanates and Epoxides

The [3+2] cycloaddition reaction between isocyanates and epoxides stands as one of the most efficient and convenient methods for synthesizing the 2-oxazolidinone core. researchgate.net This popularity stems from the wide and easy availability of the starting materials. researchgate.net A significant advantage of this pathway is the ability to produce optically active 2-oxazolidinones by using readily available optically active epoxides. researchgate.net The reaction can be promoted by both metal catalysts and organocatalysts. researchgate.net For instance, a solid-phase synthesis has been developed where resin-bound epoxides undergo cycloaddition with isocyanates at elevated temperatures, resulting in high yields and purity. acs.org In solution-phase synthesis, lithium bromide, solubilized by tributyl phosphine oxide, has been used in catalytic amounts to facilitate the ring-opening of the epoxide. acs.org

| Epoxide | Isocyanate | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Resin-bound epoxides | Various isocyanates | LiBr/Bu3PO, xylene, 95 °C | Resin-bound oxazolidinones | acs.org |

| Phenyl glycidyl ether | Phenyl isocyanate | Lithium bromide/tributyl phosphine oxide | 5-(Phenoxymethyl)-3-phenyl-2-oxazolidinone | acs.org |

| (R)-glycidyl butyrate | Aryl carbamates | Hydrogen-bond donor (HBD) catalysts | Enantiopure N-aryl-oxazolidinones | researchgate.net |

Palladium-Catalyzed N-Arylation of 2-Oxazolidinones with Aryl Bromides

A versatile route to 3-aryl-2-oxazolidinones is the palladium-catalyzed N-arylation of the 2-oxazolidinone nucleus with aryl bromides. nih.govacs.orgacs.org The success and outcome of this carbon-nitrogen bond-forming reaction are highly dependent on the careful selection of reaction parameters, including the nature of the aryl bromide, the phosphine ligand, the base, and the solvent. acs.orgacs.org

For aryl bromides containing an electron-withdrawing group in the para position, good results are often obtained using a catalyst system of Palladium(II) acetate (Pd(OAc)2) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) with sodium tert-butoxide (NaOBu-t) as the base in toluene. acs.org In contrast, neutral or electron-rich aryl bromides react more satisfactorily with a system comprising Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as the ligand, also with NaOBu-t in toluene. acs.org For certain substrates like p-bromobenzaldehyde, a combination of Pd2(dba)3, Xantphos, and cesium carbonate (Cs2CO3) provides the best results. acs.orgacs.org The reaction is also effective for N-arylation of 2-oxazolidinones substituted at the C-4 and C-5 positions. acs.org

| Aryl Bromide | Catalyst System (Palladium Source + Ligand) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Pd(OAc)2 + dppf | NaOBu-t | Toluene | 85 | acs.orgacs.org |

| 4-Bromotoluene | Pd2(dba)3 + Xantphos | NaOBu-t | Toluene | 84 | acs.org |

| 3-Bromoanisole | Pd2(dba)3 + Xantphos | NaOBu-t | Toluene | 71 | acs.orgacs.org |

| 4-Bromobenzaldehyde | Pd2(dba)3 + Xantphos | Cs2CO3 | Toluene | 72 | acs.orgacs.org |

Gold(I)-Catalyzed Rearrangements for Methylene-1,3-oxazolidin-2-ones

A mild and efficient pathway for the synthesis of 5-methylene-1,3-oxazolidin-2-ones involves the gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates. organic-chemistry.orgsemanticscholar.org This method is particularly valuable for creating structures that are less conveniently accessed through other synthetic routes. organic-chemistry.org The reaction proceeds under gentle conditions and is applicable to a variety of substituted propargylic tert-butylcarbamates, affording high yields ranging from 70-99%. organic-chemistry.org The proposed mechanism involves the activation of the alkyne's triple bond by the gold(I) catalyst, which leads to the formation of a stabilized cationic species and subsequent cyclization to form the oxazolidinone ring. organic-chemistry.org This versatile process also allows for the intermediate vinylgold species to be trapped with an electrophile like iodine, yielding a functionalized Z-vinyl iodide. organic-chemistry.org

| Propargylic tert-butylcarbamate Substrate | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-Benzyl-N-(1,1-dimethylprop-2-ynyl)carbamate | [Au(I)] | Mild | 99 | organic-chemistry.org |

| N-(1-Ethynylcyclohexyl)carbamate | [Au(I)] | Mild | 95 | organic-chemistry.org |

| N-(1-Phenylprop-2-ynyl)carbamate | [Au(I)] | Mild | 70 | organic-chemistry.org |

Silver-Catalyzed Carbon Dioxide Incorporation into Propargylic Amines

In the pursuit of sustainable chemistry, silver-catalyzed reactions that incorporate carbon dioxide into propargylic amines have emerged as an effective method for producing oxazolidinone derivatives. organic-chemistry.orgelsevierpure.com This process operates under mild reaction conditions and provides excellent yields. organic-chemistry.org The catalytic system, often using silver acetate with a base like DBU in a solvent such as toluene or DMSO, is efficient for a wide range of propargylic amines, including terminal, internal, alkyl-, aryl-, and heteroaryl-substituted alkynes. organic-chemistry.org Notably, this method overcomes the challenges previously associated with internal alkyne substrates. organic-chemistry.org The reaction mechanism is thought to involve the formation of a carbamate (B1207046) intermediate, followed by silver-catalyzed activation of the alkyne and subsequent intramolecular ring closure. organic-chemistry.org A significant feature of this synthesis is its stereoselectivity, yielding oxazolidinones with a Z-isomer geometry for the exocyclic double bond, as confirmed by X-ray analysis. organic-chemistry.orgelsevierpure.com

| Propargylic Amine Substrate | Catalyst/Base | CO2 Pressure | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(Phenylethynyl)cyclohexanamine | Silver acetate/DBU | 1.0 MPa | Toluene | 95 | organic-chemistry.org |

| Various propargylic amines | Silver acetate/DBU | Atmospheric | DMSO | up to 98 | organic-chemistry.org |

Microwave-Assisted Synthetic Enhancements for Oxazolidinone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. In the context of oxazolidinone synthesis, microwave irradiation has been successfully employed to significantly reduce reaction times compared to conventional heating methods.

A notable application of this technology is the synthesis of 4-substituted oxazolidin-2-ones from β-amino alcohols and diethyl carbonate. acs.org Under microwave irradiation at temperatures between 125–135 °C, the cyclization reaction proceeds efficiently. acs.org This method has been demonstrated with various amino alcohols, leading to the corresponding oxazolidinone derivatives in high yields and remarkably short reaction times. acs.orgnih.gov For instance, the synthesis of (S)-4-phenyl-1,3-oxazolidin-2-one from (S)-phenylglycinol and diethyl carbonate with a catalytic amount of potassium carbonate was completed in 20 minutes under microwave conditions, affording the product in good yield. acs.org

Another microwave-assisted approach involves the reaction of urea and ethanolamine reagents in a chemical paste medium. acs.org A catalytic amount of nitromethane is used to absorb the microwaves and create localized heating, facilitating the formation of oxazolidin-2-one derivatives. acs.org These microwave-based methodologies offer a more environmentally benign and efficient alternative to traditional synthetic routes that often require prolonged reaction times and harsher conditions. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 4-Substituted Oxazolidin-2-ones

| Starting Amino Alcohol | Reagent | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|---|

| (S)-Phenylalaninol | Diethyl Carbonate, NaOMe | Reflux, 3h | Good | 125-135 °C, 20 min | 85% | acs.org |

| (S)-Phenylglycinol | Diethyl Carbonate, K₂CO₃ | Not specified | Not specified | 125 °C, 20 min | 82% | acs.org |

| (S)-Valinol | Diethyl Carbonate, K₂CO₃ | Not specified | Not specified | 130 °C, 20 min | 88% | acs.org |

| (1S, 2R)-Norephedrine | Diethyl Carbonate, K₂CO₃ | Not specified | Not specified | 135 °C, 20 min | 90% | acs.org |

Stereoselective Synthesis and Chiral Resolution Techniques for Oxazolidinone Stereoisomers

The stereochemistry of oxazolidinone derivatives is crucial for their biological activity, necessitating the development of stereoselective synthetic methods and efficient chiral resolution techniques.

One effective strategy for stereoselective synthesis involves the use of chiral starting materials. For example, enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones have been synthesized in a single step with high yields from various (S)-aziridine-2-methanols through intramolecular cyclization with phosgene. kaimosi.comorganic-chemistry.org The chiral α-methylbenzyl group on the nitrogen atom can be readily cleaved to provide enantiomerically pure 4-(chloromethyl)oxazolidinones. kaimosi.comorganic-chemistry.org

Another powerful approach is the asymmetric aldol reaction coupled with a modified Curtius rearrangement. acs.org This method allows for the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds. The process begins with an asymmetric aldol addition to a chiral auxiliary-bearing starting material, followed by a nucleophilic azidation and subsequent thermal Curtius rearrangement, which proceeds via an isocyanate intermediate that undergoes intramolecular ring closure to form the desired chiral oxazolidin-2-one. acs.org

For the separation of enantiomers, chiral resolution techniques are employed. Capillary electrophoresis using anionic cyclodextrins as chiral selectors has proven effective for the separation of oxazolidinone enantiomers. dntb.gov.ua Specifically, heptakis-(6-sulfo)-β-cyclodextrin has demonstrated high enantioresolution for several oxazolidinone derivatives. dntb.gov.ua The efficiency of the separation is influenced by the substitution pattern on the oxazolidinone core, with dimethylation at certain positions potentially reducing the chiral interactions with the selector. dntb.gov.ua

Table 2: Stereoselective Synthesis of Oxazolidinones via Asymmetric Aldol/Curtius Reaction

| Aldehyde | Chiral Auxiliary | Reaction Sequence | Diastereomeric Ratio (Aldol) | Overall Yield | Reference |

|---|---|---|---|---|---|

| 2-Benzyloxyacetaldehyde | N-acyloxazolidinone | 1. Asymmetric aldol addition 2. Nucleophilic azidation/Curtius reaction | 3:1 (syn:anti) | 85% (for cyclic carbamate) | acs.org |

Strategies for Introducing Substituted Phenyl Moieties at the C-5 and N-3 Positions of the Oxazolidinone Ring

The introduction of substituted phenyl groups at the C-5 and N-3 positions of the oxazolidinone ring is of significant interest due to the pharmacological importance of these structural motifs.

N-3 Position: Palladium- and copper-catalyzed N-arylation reactions are prominent methods for introducing substituted phenyl groups at the N-3 position. The palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides a direct route to 3-aryl-2-oxazolidinones in good yields. acs.orgacs.orgnih.gov The success of this reaction is highly dependent on the choice of phosphine ligand, base, and solvent. acs.orgacs.orgnih.gov For instance, the use of Pd₂(dba)₃ with Xantphos as the ligand and NaOBuᵗ as the base in toluene is effective for a range of aryl bromides. acs.org

Copper-catalyzed N-arylation offers an alternative and efficient method. nih.govresearchgate.net Catalytic amounts of copper iodide in the presence of a bidentate ligand, such as N,N'-bis(pyridin-2-ylmethyl)oxalamide (BPMO), can promote the N-arylation of oxazolidinones with (hetero)aryl iodides at room temperature. acs.org This method exhibits excellent chemoselectivity between aryl iodides and aryl bromides and tolerates a wide variety of functional groups. acs.org

C-5 Position: The synthesis of 5-phenyl-substituted oxazolidinones can be achieved through various routes, often starting from chiral precursors. For example, (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone can be synthesized from (αR,βS)-β-hydroxy-α-methyl-benzenepropanoic acid. chemicalbook.com Another approach involves the reaction of 3-R₂-4-R₁-aniline with epichlorohydrin to form an intermediate which is then cyclized with carbon dioxide to yield N-substituted phenyl-5-hydroxymethyl-2-oxazolidinones. google.com

Table 3: Catalytic Systems for N-Arylation of 2-Oxazolidinone

| Catalyst System | Ligand | Base | Solvent | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | NaOBuᵗ | Toluene | 2-Oxazolidinone, m-Bromoanisole | 3-(3-Methoxyphenyl)-2-oxazolidinone | 71% | acs.orgacs.org |

| Pd(OAc)₂ | dppf | NaOBuᵗ | Toluene | 2-Oxazolidinone, p-Bromotoluene | 3-(4-Methylphenyl)-2-oxazolidinone | 85% | acs.org |

| CuI | BPMO | K₂CO₃ | Dioxane | 2-Oxazolidinone, Iodobenzene | 3-Phenyl-2-oxazolidinone | 95% | acs.org |

| CuI | 1,2-Diaminocyclohexane | K₂CO₃ | Dioxane | (R)-4-Benzyl-2-oxazolidinone, 1-Bromo-4-fluorobenzene | (R)-4-Benzyl-3-(4-fluorophenyl)-2-oxazolidinone | 85% | researchgate.net |

One-Pot Reaction Schemes for Oxazolidinone Formation

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. Several one-pot methods for the formation of oxazolidinones have been developed.

One such method involves the reaction of epoxides with chlorosulfonyl isocyanate (CSI) under mild, metal-free conditions. chemicalbook.comnih.gov This reaction proceeds via an asynchronous concerted pathway to yield both oxazolidinones and five-membered cyclic carbonates. chemicalbook.comnih.gov The reaction is typically carried out in a solvent like dichloromethane and offers the advantages of short reaction times and a simple purification process. nih.gov

Another efficient one-pot procedure involves the sequential intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides. nih.gov This method allows for the synthesis of N-aryl oxazolidinones in good yields and is tolerant of a variety of functional groups on the aryl iodide, including nitriles, ketones, and halogens. nih.gov

Table 4: One-Pot Synthesis of Oxazolidinones from Epoxides and Chlorosulfonyl Isocyanate

| Epoxide | Solvent | Reaction Time | Oxazolidinone Product | Yield | Cyclic Carbonate Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Styrene Oxide | Dichloromethane | 1 h | 5-Phenyl-2-oxazolidinone | 42% | 4-Phenyl-1,3-dioxolan-2-one | 49% | chemicalbook.comnih.gov |

| 1,2-Epoxy-3-phenoxypropane | Dichloromethane | 1 h | 5-(Phenoxymethyl)-2-oxazolidinone | 45% | 4-(Phenoxymethyl)-1,3-dioxolan-2-one | 48% | nih.gov |

Structure Activity Relationship Sar Studies of Oxazolidinone Derivatives

Influence of Substituents on the Oxazolidinone Ring System

Role of the N-3 Aryl Substituent in Modulating Biological Activity and Specificity

The substituent at the N-3 position of the oxazolidinone ring is a critical determinant of the antibacterial potency and spectrum of these compounds. Early SAR studies established that an N-aryl substituent is essential for significant biological activity. researchgate.net Specifically, a phenyl ring at this position has been a cornerstone of many clinically relevant oxazolidinones.

Impact of C-5 Side Chain Modifications on Molecular Recognition and Functional Response, Including Acetamidomethyl, Hydroxymethyl, and 1,2,3-Triazole Groups

The side chain at the C-5 position of the oxazolidinone ring plays a pivotal role in the interaction with the bacterial ribosome and in overcoming certain resistance mechanisms. The (S)-configuration at this stereocenter is crucial for antibacterial activity. nih.gov

The acetamidomethyl group, present in linezolid (B1675486), was initially considered a key contributor to potency, with the N-H group acting as a hydrogen bond donor essential for ribosome binding. nih.govnbinno.com However, this group is also associated with a loss of activity against strains expressing the Cfr methyltransferase, a mechanism of resistance that modifies the ribosomal binding site. nih.gov

To address this, researchers have explored various bioisosteric replacements for the acetamidomethyl moiety. The hydroxymethyl group, as seen in tedizolid, is a notable example. Compounds with this substituent often retain potent activity against Cfr-positive strains, suggesting a different interaction within the methylated ribosomal binding pocket that avoids steric hindrance. nih.gov

Another successful modification has been the introduction of a 1,2,3-triazole group at the C-5 position. These analogs have demonstrated potent antibacterial activity and, importantly, are also largely unaffected by Cfr methylation. nih.gov The exploration of such heterocyclic side chains has expanded the arsenal of oxazolidinones effective against resistant pathogens. drughunter.com The choice of the C-5 side chain, therefore, represents a critical strategic decision in designing new oxazolidinones to combat evolving resistance. nih.gov

| Side Chain at C-5 | Representative Compound | Activity against Cfr-positive strains |

| Acetamidomethyl | Linezolid | Reduced |

| Hydroxymethyl | Tedizolid | Retained |

| 1,2,3-Triazole | Experimental Compounds | Retained |

Stereochemical Requirements at the C-5 Position for Optimized Biological Activity

The stereochemistry at the C-5 position of the oxazolidinone ring is an absolute requirement for antibacterial activity. researchgate.netnih.gov SAR studies have consistently demonstrated that the (S)-configuration of the substituent at C-5 is essential for the compound to bind effectively to the bacterial ribosome and inhibit protein synthesis. researchgate.netnbinno.com The corresponding (R)-enantiomer is typically inactive or significantly less potent.

This stereochemical preference is attributed to the specific three-dimensional arrangement of the C-5 side chain within the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit. nih.gov The (S)-configuration correctly orients the side chain to engage in crucial interactions with ribosomal RNA, thereby preventing the proper positioning of aminoacyl-tRNA and inhibiting peptide bond formation. mdpi.com The synthesis of enantiomerically pure oxazolidinones, with the correct (S)-stereochemistry at C-5, is therefore a critical aspect of their development. nih.gov

Structural Determinants for Activity Against Biological Targets and Overcoming Resistance Mechanisms

Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit and inhibiting the initiation of protein synthesis. cambridgemedchemconsulting.comnih.gov They interact with the A-site pocket at the peptidyl transferase center (PTC). mdpi.com Resistance to oxazolidinones can arise through several mechanisms, primarily mutations in the 23S rRNA and ribosomal proteins L3 and L4, or through the acquisition of resistance genes like cfr. drughunter.com

The design of new oxazolidinones aims to overcome these resistance mechanisms. For example, second-generation compounds like tedizolid were specifically designed to have enhanced activity against Gram-positive pathogens that carry cfr genes. mdpi.com The structural basis for this improved activity lies in the modification of the C-5 side chain. As mentioned, the hydroxymethyl group of tedizolid is less affected by the Cfr-mediated methylation of A2503 in the 23S rRNA compared to the acetamidomethyl group of linezolid. nih.gov

Furthermore, optimizing the substituents on the N-3 aryl ring can also contribute to overcoming resistance. By creating additional interactions with more conserved regions of the PTC, new analogs can be less susceptible to the effects of target site mutations. nih.gov Docking studies and structural analysis of the oxazolidinone binding site continue to inform the design of novel derivatives with improved potency against both susceptible and resistant bacterial strains.

Specific Insights from 3,4-Dimethoxyphenyl Substituents on Related Chemical Scaffolds and their Contribution to Activity

While direct SAR studies on oxazolidinones featuring a 3,4-dimethoxyphenyl substituent are not extensively documented in the provided search results, the contribution of this moiety to the biological activity of other heterocyclic scaffolds can provide valuable insights. The 3,4-dimethoxyphenyl group is a common feature in many biologically active molecules and is often investigated in medicinal chemistry for its influence on potency and pharmacokinetic properties. mdpi.com

In the context of other bioactive compounds, the 3,4-dimethoxyphenyl motif has been shown to enhance anticancer activity in pyrazolo[3,4-b]pyridine derivatives. The electronic and steric properties of the two methoxy groups can influence how the molecule fits into and interacts with a biological target. Furthermore, compounds bearing a 3,4-dimethoxyphenyl group have been found to possess excellent metabolic stability and favorable absorption profiles in studies of cathepsin K inhibitors. mdpi.com

Molecular Modeling and Computational Investigations of Oxazolidinone Structures

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Pathway Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be an invaluable tool for elucidating complex reaction mechanisms, identifying transition states, and determining the most favorable reaction pathways for the synthesis of heterocyclic compounds, including oxazolidinones.

While specific DFT studies on the reaction mechanism of 5-(3,4-Dimethoxyphenyl)-2-oxazolidinone are not extensively documented, the application of DFT to the broader oxazolidinone class provides a clear framework for how such analyses are conducted. For instance, theoretical studies have been performed on the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins to synthesize oxazolidinones. nih.govacs.org These studies, using DFT with functionals like M06-2X, have successfully mapped out multi-step reaction pathways, identified rate- and stereoselectivity-determining steps, and clarified the role of catalysts such as N,N-dimethylaminopyridine (DMAP). nih.govacs.org

In one such study, DFT calculations revealed that a proposed mechanism for a key rearrangement step was incorrect due to a high energy barrier. The calculations instead supported a more feasible 10-step mechanism with a significantly lower energy barrier, for the first time confirming a Hofmann rearrangement within the cascade organocatalysis through theoretical means. nih.govacs.org Such computational investigations are crucial for refining and understanding synthetic routes, allowing chemists to optimize reaction conditions and predict outcomes with greater accuracy. Similar DFT approaches could be applied to analyze the formation of this compound, providing detailed energetic profiles of its synthetic pathways.

Conformational Analysis and Theoretical Spectroscopic Property Prediction (e.g., NMR, IR)

The three-dimensional structure and conformational flexibility of a molecule are critical to its chemical reactivity and biological function. Conformational analysis of oxazolidinone derivatives is frequently performed using a combination of experimental techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods. unimelb.edu.aursc.org

Theoretical studies can predict the stable conformations of a molecule and calculate their relative energies. For oxazolidine (B1195125) derivatives of various β-adrenoreceptor antagonists, computational methods have been used alongside ¹H NMR spectroscopy to perform detailed conformational analyses. unimelb.edu.aursc.org These studies have shown that the formation of the oxazolidine ring does not dramatically alter the preferred conformation of the parent molecule's β-amino alcohol moiety, a finding with important implications for prodrug design. rsc.org

Furthermore, computational methods like DFT can predict spectroscopic properties such as NMR chemical shifts and Infrared (IR) vibrational frequencies. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, for example, is commonly used to calculate NMR shielding tensors. By comparing these theoretically predicted spectra with experimental data, researchers can confirm molecular structures, assign spectral peaks, and gain a deeper understanding of the molecule's electronic environment. nih.gov This integrated approach of experimental and theoretical spectroscopy is a powerful strategy for the structural elucidation of complex organic molecules like this compound.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. bhu.ac.in MEP maps use a color scale to indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.inresearchgate.net

For various heterocyclic compounds, DFT calculations have been employed to determine FMO energies and generate MEP maps. nih.govbhu.ac.in These analyses help identify the most reactive sites on the molecule. For instance, in sulfamoyloxy-oxazolidinone derivatives, DFT analysis was used to calculate HOMO-LUMO energies and other global reactivity descriptors. nih.gov Such studies on this compound would reveal the electron-rich and electron-poor regions, predicting how it would interact with other reagents or biological targets.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Hypothetical Oxazolidinone Derivative Note: This data is illustrative and not specific to this compound.

| Parameter | Value (eV) | Implication |

|---|---|---|

| E_HOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| E_LUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | Indicates high chemical stability and low reactivity. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By identifying key molecular descriptors (physicochemical properties like lipophilicity, electronic effects, and steric factors), QSAR models can predict the activity of new, unsynthesized compounds. researchgate.netmdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the 3D structure of molecules. nih.govnih.gov These models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Numerous QSAR and 3D-QSAR studies have been successfully applied to series of oxazolidinone antibacterial agents. nih.govnih.gov For a series of tricyclic oxazolidinones, CoMFA and CoMSIA models were developed that showed a strong correlation between the compounds' steric and electrostatic fields and their antibacterial activity against Staphylococcus aureus. nih.gov The resulting contour maps provide a roadmap for designing new derivatives with enhanced potency. For example, a model might indicate that a bulky, electropositive group at a specific position on the oxazolidinone scaffold would be beneficial for activity. This approach is instrumental in rational drug design, saving time and resources by prioritizing the synthesis of the most promising candidates. researchgate.net

Table 2: Example Parameters from a 3D-QSAR (CoMFA) Model for Oxazolidinones Note: This data is illustrative of typical QSAR model statistics.

| Statistical Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.523 | Indicates the internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.975 | Shows the correlation between predicted and actual activity for the training set. |

| Steric Field Contribution | 60% | Percentage contribution of steric factors to the model's predictive power. |

| Electrostatic Field Contribution | 40% | Percentage contribution of electrostatic factors to the model's predictive power. |

Computational Studies on Intermolecular Interactions and Ligand-Target Binding, Including Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as an oxazolidinone) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. unibo.it This technique is fundamental in structure-based drug design, providing insights into the binding mode and affinity of a potential drug molecule within the active site of its biological target. nih.gov

Oxazolidinone antibiotics, like linezolid (B1675486), are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. unibo.it Molecular docking studies have been extensively used to elucidate the binding interactions of linezolid and its analogues with the bacterial ribosome. unibo.itnih.gov These studies help identify the key amino acid or nucleotide residues involved in the interaction, such as through hydrogen bonds, hydrophobic interactions, or π-stacking. unibo.it

A comparative assessment of various docking programs for modeling oxazolidinone-ribosome interactions found that the accuracy of predictions can be challenging due to the high flexibility of the RNA binding pocket. nih.govnih.govresearchgate.net Despite these challenges, docking studies provide valuable qualitative insights. For example, docking can reveal how the C-5 acetamidomethyl side chain and the N-aryl group of the oxazolidinone core fit into the binding site and which structural modifications might enhance binding affinity. unibo.itnih.gov Such computational screening helps prioritize novel oxazolidinone derivatives for synthesis and biological evaluation. nih.gov

Table 3: Example Molecular Docking Results for Oxazolidinone Analogues against a Bacterial Target Note: This data is illustrative. Binding energy is in kcal/mol.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Linezolid | -8.5 | U2585, G2505, A2451 |

| Eperezolid | -8.2 | U2585, C2452 |

| Torezolid | -9.1 | U2585, G2505, G2061 |

| This compound (Hypothetical) | -7.9 | G2505, A2451 |

Preclinical Mechanistic Pharmacology and Biological Target Identification

Elucidation of Molecular Mechanisms of Action for Oxazolidinone Scaffolds, with Emphasis on Protein Synthesis Inhibition

The oxazolidinone class of compounds, including derivatives like 5-(3,4-Dimethoxyphenyl)-2-oxazolidinone, represents a significant development in antibacterial agents due to a unique mechanism of action. nih.gov Unlike many other antibiotic classes that interfere with cell wall synthesis or DNA replication, oxazolidinones are potent inhibitors of bacterial protein synthesis. orthobullets.comscirp.orgsemanticscholar.org Their primary action is exerted at a very early and critical stage of this process: the initiation phase of translation. nih.govnih.govsemanticscholar.orgasm.org

The initiation of protein synthesis in bacteria is a complex process that requires the assembly of several key components. These include the 30S ribosomal subunit, messenger RNA (mRNA), initiation factors (IF1, IF2, and IF3), GTP, and the initiator N-formylmethionyl-tRNA (fMet-tRNA). orthobullets.comnih.govasm.org Oxazolidinones disrupt this assembly. The core mechanism involves the prevention of the formation of the functional 70S initiation complex, which is the complete ribosome ready to begin translating the mRNA sequence into protein. rsc.org Specifically, compounds like linezolid (B1675486) have been shown to inhibit the formation of the ternary complex composed of the fMet-tRNA, the ribosome, and mRNA. orthobullets.comnih.govasm.org This inhibitory action occurs after the charging of the initiator tRNA with N-formylmethionine but before the elongation phase can begin. orthobullets.comnih.gov This distinct mechanism means there is a lack of cross-resistance between oxazolidinones and other classes of protein synthesis inhibitors, highlighting the novelty of their scaffold. nih.gov

Identification of Biological Targets Interacted with by Oxazolidinone Derivatives

The principal biological target for the antibacterial activity of oxazolidinone derivatives is the bacterial ribosome. scirp.orgrsc.orgpnas.org More specifically, these compounds interact with the large 50S ribosomal subunit, a key component of the protein synthesis machinery. pnas.orgnih.govasm.org

The inhibitory action of oxazolidinones is achieved through a precise interaction with the 50S ribosomal subunit. They bind to a distinct site on the 23S ribosomal RNA (rRNA), which is a major structural and catalytic component of this subunit. scirp.orgmdpi.com The binding site is located within the peptidyl transferase center (PTC), the active site of the ribosome responsible for forming peptide bonds. pnas.orgasm.org

Crystallographic and biochemical studies have revealed that oxazolidinones occupy the A-site pocket within the PTC. rsc.orgpnas.orgnih.gov This position overlaps with the binding site for the aminoacyl portion of an incoming aminoacyl-tRNA (aa-tRNA). pnas.org By binding to this crucial location, oxazolidinones physically obstruct the correct placement of the initiator fMet-tRNA during the initiation phase, thereby preventing the formation of a productive 70S initiation complex. rsc.orgnih.govmdpi.com

The binding of linezolid, a representative oxazolidinone, has been shown to stabilize a particular, nonproductive conformation of the universally conserved nucleotide U2585 within the 23S rRNA. pnas.orgnih.gov This conformational change is unfavorable for peptide bond formation, further contributing to the inhibition of protein synthesis. pnas.orgnih.gov While the A-site is considered the primary binding location, some evidence also suggests that oxazolidinones may target the ribosomal P-site, leading to pleiotropic effects on fMet-tRNA binding and its translocation from the A-site to the P-site. nih.govmedchemexpress.cnresearchgate.net

Interestingly, the inhibition by some oxazolidinones can be context-specific. For example, linezolid's inhibitory effect is enhanced when the nascent polypeptide chain has an alanine residue in the penultimate position. biorxiv.orgresearchgate.net Structural studies show that the alanine side chain fits into a hydrophobic pocket created by the bound antibiotic, thereby strengthening the drug's binding to the ribosome. biorxiv.org

| Interaction Aspect | Description | Key References |

|---|---|---|

| Primary Target | Bacterial 50S ribosomal subunit | pnas.orgnih.govasm.org |

| Binding Site | 23S rRNA at the Peptidyl Transferase Center (PTC), A-site pocket | rsc.orgpnas.orgasm.org |

| Mechanism | Sterically hinders binding of initiator tRNA (fMet-tRNA) and prevents formation of the 70S initiation complex | rsc.orgnih.govmdpi.com |

| Conformational Change | Stabilizes a nonproductive conformation of nucleotide U2585 | pnas.orgnih.gov |

| Context Specificity | Inhibition can be enhanced by specific amino acids (e.g., alanine) in the nascent peptide chain | biorxiv.orgresearchgate.net |

While the bacterial ribosome is the definitive target for the antibacterial effects of oxazolidinones, their interactions are not entirely limited to prokaryotic cells. Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, oxazolidinones can also bind to and inhibit human mitochondrial ribosomes. researchgate.netresearchgate.net In vivo crosslinking studies have confirmed that these drugs interact with the PTC of mitochondrial rRNA but not with cytoplasmic ribosomes in human cells. researchgate.net This interaction with the mitochondrial protein synthesis machinery is a key off-target effect. researchgate.netresearchgate.net

Beyond the ribosome, certain structurally diverse oxazolidinone derivatives have been developed to engage other cellular targets. For instance, the compound Zoliflodacin (ETX0914), which contains an oxazolidinone scaffold, functions as a DNA Gyrase inhibitor. rsc.org Another derivative was found to inhibit the LpxC enzyme in Pseudomonas aeruginosa, an enzyme involved in lipid A biosynthesis. rsc.org Additionally, early nitrofuran-oxazolidinone compounds like furazolidone were known to target bacterial DNA. rsc.org However, for the class of oxazolidinones developed primarily for their antibacterial properties, such as linezolid and its analogues, the bacterial ribosome remains the principal and clinically relevant biological target. orthobullets.comnih.govpnas.orgnih.govresearchgate.net

In Vitro Cell-Based Mechanistic Studies for Pathway and Phenotypic Analysis in Target Validation Research

In vitro mechanistic studies have been fundamental in validating the pathway and phenotype associated with oxazolidinone action. Cell-free translation systems derived from bacteria like E. coli and S. aureus have been instrumental in demonstrating the direct inhibition of protein synthesis. nih.govsemanticscholar.org

A key experimental approach has been the initiation complex assay, which quantifies the binding of radiolabeled [3H]N-formylmethionyl-tRNA to ribosomes. nih.govasm.org Using this assay, researchers confirmed that linezolid inhibits the formation of the initiation complex on both 30S and 70S ribosomal subunits. orthobullets.comnih.gov Crucially, these studies also showed that the drug did not prevent the independent binding of either mRNA or fMet-tRNA to the 30S subunit, thereby pinpointing the inhibitory action to the final assembly step of the ternary complex. orthobullets.comnih.govasm.org

To identify the drug's binding site in a physiologically relevant context, in vivo crosslinking experiments using photoreactive oxazolidinone derivatives have been employed. researchgate.net This technique allowed for the precise mapping of the drug's interaction site within the PTC of ribosomes in living bacterial cells. The same method applied to human cells confirmed the mitochondrial ribosome as a specific off-target, as crosslinking occurred with mitochondrial but not cytoplasmic ribosomes. researchgate.net

| Study Type | Purpose | Key Findings | References |

|---|---|---|---|

| Cell-Free Translation Assay | To confirm direct inhibition of protein synthesis. | Oxazolidinones are potent inhibitors of in vitro translation. | nih.govsemanticscholar.org |

| Initiation Complex Assay | To identify the specific step of inhibition. | Inhibits formation of the fMet-tRNA–ribosome–mRNA ternary complex. | orthobullets.comnih.govasm.org |

| In Vivo Photoreactive Crosslinking | To map the binding site in living cells. | Confirmed binding to the PTC of bacterial and mitochondrial ribosomes. | researchgate.net |

| Phenotypic Analysis (Efflux Pump Mutants) | To assess the impact of cellular uptake/efflux on activity. | Deletion of efflux pumps increases bacterial susceptibility to oxazolidinones. | orthobullets.com |

Investigative Studies of Structure-Uptake Relationships in Microorganisms

The efficacy of an oxazolidinone, particularly against Gram-negative bacteria, is critically dependent on its ability to cross the bacterial cell envelope and avoid being expelled by efflux pumps. nih.govnih.gov The complex outer membrane of Gram-negative bacteria acts as a formidable permeation barrier. nih.gov Consequently, investigative studies into structure-uptake relationships (SUR) are essential for designing broad-spectrum oxazolidinone derivatives.

These studies involve the strategic design and synthesis of a library of oxazolidinone analogues with modifications at various positions on the chemical scaffold. nih.govnih.gov These analogues are then tested against a panel of bacteria, including strains with engineered defects in their outer membrane or efflux systems. nih.govnih.gov This approach helps to identify specific chemical motifs that either enhance permeation or reduce susceptibility to efflux pumps.

Research has demonstrated that the oxazolidinone scaffold, particularly its C-ring, can be widely diversified without losing its intrinsic biological activity against the ribosome. nih.gov This flexibility allows for the introduction of various functional groups to modulate physicochemical properties like polarity and charge, which are critical for penetrating the Gram-negative cell wall. Studies have shown that even minor structural modifications can be sufficient to overcome these permeation and efflux challenges. nih.govnih.gov As a result of such investigations, novel oxazolidinone analogues have been identified that exhibit activity against clinically relevant Gram-negative pathogens like E. coli, Acinetobacter baumannii, and Pseudomonas aeruginosa, a feat not achieved by earlier compounds like linezolid. nih.govnih.gov

Another innovative strategy to improve uptake is the 'Trojan Horse' approach. rsc.org This involves conjugating an oxazolidinone to a siderophore, a molecule that bacteria actively transport across their membranes to acquire iron. The two molecules are linked by a cephalosporin, which is subsequently cleaved by bacterial β-lactamase enzymes inside the cell, releasing the active oxazolidinone drug at its ribosomal target. rsc.org The use of fluorescently tagged oxazolidinone probes has also proven valuable for visualizing drug accumulation within bacterial cells and directly studying the impact of efflux pump activity. researchgate.net

In Vitro Enzymatic Metabolism Research of Oxazolidinone Compounds

Identification of Cytochrome P450 (CYP) Enzymes Involved in Oxazolidinone Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the phase I metabolism of a vast number of drugs. mdpi.comnih.gov Identifying which specific CYP isoforms metabolize a compound is crucial for predicting potential drug-drug interactions. Research into the metabolism of oxazolidinones, particularly the well-studied antibiotic Linezolid (B1675486), has revealed a complex picture.

Initial studies suggested that Linezolid's metabolism was largely independent of the major CYP450 enzymes, which would imply a low potential for CYP-mediated drug interactions. nih.govwikipedia.org However, more recent and detailed investigations using expanded panels of recombinant human P450 enzymes have identified several isoforms capable of metabolizing Linezolid, albeit to varying degrees. nih.govresearchgate.net

Key findings indicate that the oxidative metabolism of Linezolid is primarily catalyzed by less common P450 enzymes, specifically CYP2J2 and CYP4F2, with minor contributions from CYP1B1. nih.govdoi.org Other isoforms, including CYP2C8, CYP2D6, and CYP3A4, have demonstrated the ability to generate Linezolid metabolites, but at a much lower rate. researchgate.netdoi.org Notably, in one study, CYP2C19 was among the enzymes that did not produce Linezolid metabolites. doi.org For other related compounds, such as a 1,3-oxazolidine-2,4-dione derivative, CYP2C8 and CYP2C19 were found to be involved in its metabolism. nih.gov

This involvement of less common CYPs like CYP2J2 and CYP4F2 in the hepatic metabolism of Linezolid helps to explain the general lack of significant drug interactions observed in clinical studies with inhibitors or inducers of major CYP enzymes like CYP3A4 or CYP2C9. nih.govdoi.org

| CYP Isoform | Reported Role in Oxazolidinone Metabolism | Reference |

|---|---|---|

| CYP2J2 | Major contribution to hepatic metabolism; catalyzes 2-hydroxylation. | nih.govdoi.org |

| CYP4F2 | Major contribution to hepatic metabolism. | nih.govdoi.org |

| CYP1B1 | Catalyzes 2-hydroxylation and de-ethyleneation of the morpholine (B109124) moiety. | nih.govdoi.org |

| CYP2C8 | Minor metabolic capability observed. | doi.org |

| CYP2D6 | Minor metabolic capability observed. | doi.org |

| CYP3A4 | Minor metabolic capability observed. | doi.org |

| CYP2C19 | Reported to not generate metabolites in some studies. | doi.org |

Characterization of Major Metabolic Pathways, Including Monohydroxylation and Oxazolidinone Ring Opening

The metabolic transformation of oxazolidinone compounds proceeds through several key pathways. The specific routes are highly dependent on the compound's exact structure, particularly the substituents on the oxazolidinone core. Two of the most frequently observed metabolic transformations are hydroxylation and oxidative ring opening.

Monohydroxylation: This is a common Phase I metabolic reaction catalyzed by CYP450 enzymes, where a hydroxyl (-OH) group is introduced into the molecule. For oxazolidinone derivatives, this can occur at various positions. For instance, in the metabolism of a hypoglycemic agent with an oxazolidinedione structure, monohydroxylation was observed on its cyclohexane (B81311) ring and n-propyl side chain. nih.gov For Linezolid, hydroxylation occurs on the morpholine moiety. nih.govdoi.org

Oxazolidinone Ring Opening: A more extensive metabolic transformation involves the oxidative cleavage of the heterocyclic rings attached to the core structure. For Linezolid, the primary metabolic pathway is the oxidation of its morpholine ring, which leads to the formation of two major, inactive, ring-opened carboxylic acid metabolites. nih.govresearchgate.net This process is a significant route for the drug's clearance. Similarly, for other analogues, such as MRX-I, an oxidative opening of its dihydropyridin-4-one ring is the principal metabolic pathway. nih.gov Studies on structurally related thiazolidinedione (TZD) compounds also show that cleavage of the TZD ring is a major site of metabolism. nih.gov While this ring-opening is a key pathway, it is not always mediated by CYP enzymes; in the case of MRX-I, flavin-containing monooxygenase 5 (FMO5) and other non-P450 enzymes are involved. nih.gov

In Vitro Microsomal Stability Studies and Observed Species Differences in Metabolic Profiles

In vitro microsomal stability assays are a cornerstone of early drug discovery, used to predict the hepatic clearance of a compound. In these assays, the compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs. The rate at which the parent compound disappears over time provides an estimate of its metabolic stability.

Several studies on novel oxazolidinone derivatives have reported good to excellent metabolic stability in human and mouse liver microsome assays. nih.govacs.orgrsc.org For example, the intrinsic clearance for Linezolid in pooled human liver microsomes was found to be low, which is consistent with its clearance observed in vivo. doi.org

However, significant species differences in drug metabolism are a well-documented phenomenon, arising from variations in the expression levels and catalytic activities of metabolic enzymes among different species. rug.nlannualreviews.org In vitro studies with an oxazolidinedione compound revealed qualitative and quantitative differences in the metabolic profiles generated by liver microsomes from rats, dogs, monkeys, and humans. nih.gov Such differences are critical to consider when extrapolating preclinical animal data to humans. For example, a metabolite may be prominent in a preclinical species but minor in humans, or vice versa, which has implications for both efficacy and safety assessments. Investigating metabolic pathways across various species, including monkey, mouse, rat, dog, and human liver microsomes, is therefore a common practice in drug development. researchgate.net

| Compound Type | Finding | Species Studied | Reference |

|---|---|---|---|

| Linezolid | Low intrinsic clearance in pooled human liver microsomes. | Human | doi.org |

| Novel Antibacterial Oxazolidinones | Compound 8 showed metabolic stability in human liver microsomes. | Human | nih.gov |

| Biaryloxazolidinone-hydrazones | Lead compound EJMC-8b exhibited excellent microsomal stability. | Not specified | acs.org |

| Oxazolidinedione Hypoglycemic Agent | Subtle qualitative and quantitative metabolic differences observed. | Rat, Dog, Monkey, Human | nih.gov |

Application of Metabolite Profiling in Rational Compound Design and Optimization of Metabolic Liabilities

Metabolite profiling, or metabolite identification (MetID), is a powerful tool used in medicinal chemistry to guide the rational design of new compounds with improved properties. By identifying the "metabolic soft spots" on a molecule—the sites most susceptible to enzymatic attack—chemists can make targeted structural modifications to block these pathways and enhance metabolic stability. frontiersin.orgadmescope.com

The process typically involves the following steps:

In Vitro Incubation: The parent compound is incubated with a relevant biological matrix, such as liver microsomes or hepatocytes, to generate metabolites.

Metabolite Identification: Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to detect and structurally characterize the metabolites formed. frontiersin.org

Identification of Metabolic Hotspots: By comparing the structure of the metabolites to the parent compound, the specific sites of metabolic transformation are identified.

Rational Redesign: Medicinal chemists synthesize new analogues where the identified "soft spots" are modified. For example, a hydrogen atom at a site of hydroxylation might be replaced with a fluorine atom or a methyl group, which are less susceptible to oxidative metabolism. This strategy is known as "metabolic switching" or "blocking."

Re-evaluation: The newly designed compounds are then re-tested in metabolic stability assays to confirm that the modification successfully reduced metabolic clearance, while also ensuring that the desired pharmacological activity is retained.

This iterative cycle of testing, identification, and chemical modification allows for the optimization of a compound's metabolic liabilities, leading to drug candidates with improved pharmacokinetic profiles, such as longer half-lives and higher bioavailability. frontiersin.org

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-(3,4-Dimethoxyphenyl)-2-oxazolidinone, and how do chiral auxiliaries influence its stereochemistry?

- Methodological Answer : The compound can be synthesized via asymmetric pathways using chiral oxazolidinone synthons. For example, (4S)-3-(isocyanoacetyl)-4-(phenylmethyl)-2-oxazolidinone reacts with 3,4-dimethoxybenzoyl chloride in the presence of the nonionic superbase P(MeNCH₂CH₂)₃N to yield enantiomerically pure derivatives. This method ensures high stereochemical control, critical for applications in fluorescence studies .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : A combination of elemental analysis (to verify molecular composition), IR spectroscopy (to identify functional groups like carbonyl and oxazolidinone rings), and ¹H/¹³C NMR (to resolve stereochemistry and substituent positions) is essential. Thin-layer chromatography (TLC) or HPLC can confirm purity, while X-ray crystallography (as demonstrated for related oxazolidinones) provides definitive structural validation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : General protocols include using PPE (gloves, lab coats, safety goggles), working in a fume hood to avoid inhalation, and grounding equipment to prevent electrostatic discharge. Storage should be in sealed containers away from oxidizers. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent contamination .

Advanced Research Questions

Q. How can computational tools predict the toxicity and pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Platforms like GUSAR-online leverage QSAR models to predict acute toxicity (e.g., LD₅₀) and ADMET profiles. Input parameters include molecular descriptors (logP, topological polar surface area) and structural fragments. For example, derivatives with triazole-thioacetic acid moieties showed lower predicted toxicity than esters in similar dimethoxyphenyl compounds .

Q. What strategies optimize the fluorescence quantum yield of enantiomeric forms of this compound?

- Methodological Answer : Substituent positioning on the oxazole ring and stereochemical configuration significantly impact fluorescence. The (S)-enantiomer of a related compound exhibited a quantum yield of 0.82 due to restricted rotation of the 3,4-dimethoxyphenyl group, enhancing radiative decay. Solvent polarity (e.g., acetonitrile vs. DMSO) and excitation wavelengths must be systematically tested .

Q. How can derivatives of this compound be designed for antimicrobial activity while minimizing cytotoxicity?

- Methodological Answer : Introduce heterocyclic moieties (e.g., triazoles, thiazolidinones) via Mitsunobu reactions or nucleophilic substitutions. For instance, coupling with 1,2,4-triazole-3-thiols (as in ) enhances antimicrobial potency. Cytotoxicity can be mitigated by reducing lipophilicity (e.g., replacing methyl groups with hydroxyls) and validating selectivity indices (IC₅₀ ratios) in cell-based assays .

Q. What are the challenges in resolving enantiomers during asymmetric synthesis, and how can they be addressed?

- Methodological Answer : Racemization during purification is a key issue. Using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC or SFC ensures high-resolution separation. Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) can enrich enantiomeric excess (ee) >99% .

Q. How do structural modifications (e.g., methoxy group substitution) affect binding to biological targets like calcium channels?

- Methodological Answer : Comparative studies with verapamil analogs ( ) suggest that 3,4-dimethoxy groups enhance binding affinity to L-type calcium channels. Replacements with electron-withdrawing groups (e.g., Cl) reduce potency, while bulkier substituents (e.g., isopropyl) improve selectivity. Docking simulations (e.g., AutoDock Vina) can validate interactions with channel pore residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.